2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure and properties. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry.
The compound is synthesized from 3-methylazetidine and ethanoyl chloride, typically involving controlled reaction conditions to ensure high yield and purity. Its molecular formula is , with a molecular weight of 113.16 g/mol.
2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one is classified as an azetidine derivative, specifically a substituted ketone. It exhibits properties typical of both amines and ketones, making it versatile in various chemical reactions.
The synthesis of 2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one typically involves the following steps:
Industrial production may utilize continuous flow reactors for efficiency and consistency in quality. Automated systems can enhance the precision of reagent addition and product isolation.
The molecular structure of 2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one features a four-membered azetidine ring attached to an ethanone moiety. The methoxy group contributes to its reactivity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | 2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one |
| InChI | InChI=1S/C6H11NO/c1-5(8)6(2)3-7-4-6/h7H,3-4H2,1-2H3 |
| InChI Key | BCJHHJYZWQUTBG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1(CNC1)C |
2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one can undergo various chemical reactions:
Common solvents for these reactions include dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.
The mechanism of action for 2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one involves its interaction with biological targets such as enzymes or receptors:
The compound is expected to exhibit moderate solubility in organic solvents due to its methoxy group, which enhances its polarity.
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
These properties are crucial for understanding its behavior in different environments and applications.
2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one has several scientific uses:
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: